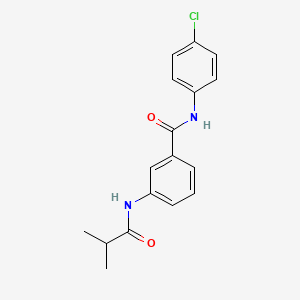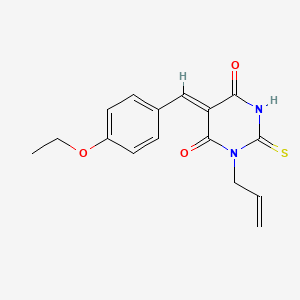
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide, also known as BPH-715, is a chemical compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of hydrazones and has been shown to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of cancer. N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of tumor cells in vitro and in vivo.
In addition to its anti-cancer activity, N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide can protect neurons from oxidative stress and prevent neuronal cell death. It has also been reported to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by reducing the expression of cyclin D1 and increasing the expression of p21.
In addition to its anti-cancer effects, N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide has been shown to have neuroprotective effects. It has been reported to reduce oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its high purity and good yield. This makes it easier to obtain a consistent and reliable supply of the compound. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target the compound.
Direcciones Futuras
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide. One area of research is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research is to identify the specific molecular targets of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide and to develop more targeted therapies based on its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide for therapeutic use.
Conclusion
N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide is a promising compound that has been shown to exhibit anti-cancer and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Further research is needed to fully understand the potential therapeutic applications of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide and to develop more targeted therapies based on its mechanism of action.
Métodos De Síntesis
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide involves the reaction of 2-hydrazinyl-1,3-benzodioxole with 4-(1H-pyrrol-1-yl)benzaldehyde in the presence of acetic acid and methanol. The resulting product is then purified by recrystallization to obtain a pure form of N'-(1,3-benzodioxol-5-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide. This method has been reported to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(15-4-6-16(7-5-15)22-9-1-2-10-22)21-20-12-14-3-8-17-18(11-14)25-13-24-17/h1-12H,13H2,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTXOCDHGDFKOH-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B5793481.png)

![5-[(2,6-diethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5793503.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5793508.png)

![4-fluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5793526.png)
![methyl {4-[(3,4-dimethylbenzoyl)amino]phenyl}acetate](/img/structure/B5793539.png)


![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diethyl-2-furamide](/img/structure/B5793562.png)

![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)